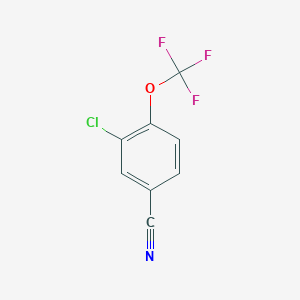
3-Chloro-4-(trifluoromethoxy)benzonitrile
Cat. No. B161636
Key on ui cas rn:
129604-26-8
M. Wt: 221.56 g/mol
InChI Key: ITKCOGUNHYXLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05142092
Procedure details


750 ml of SOCl2 were added to 239.5 g (1 mole) of 3-chloro-4-trifluoromethoxy-benzamide and the mixture was slowly heated (according to the evolution of gas) to 85° C. The mixture was then fractionally distilled and 189 g of product having a boiling point at 13 mbar of 96° C. and a melting point of 38° to 40° C. were obtained. This corresponds to a yield of 85% of theory.


Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([NH2:7])=O>O=S(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:13])([F:14])[F:15])[C:5]#[N:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
239.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)N)C=CC1OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=S(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was slowly heated (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 85° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was then fractionally distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 13 mbar of 96° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a melting point of 38° to 40° C. were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C#N)C=CC1OC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
